
5-nitro-4-propanoyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-4-propanoyl-1H-pyrrole-2-carboxylic acid is a versatile chemical compound with the molecular formula C8H8N2O5 and a molecular weight of 212.16 g/mol . This compound is characterized by its unique structure, which includes a pyrrole ring substituted with nitro, propanoyl, and carboxylic acid groups. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-4-propanoyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions are highly tolerant of various functional groups, making it a robust method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation and cyclization reactions. The process is optimized for yield and purity, ensuring the compound meets research-grade standards.
Análisis De Reacciones Químicas
Types of Reactions
5-nitro-4-propanoyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The propanoyl group can be reduced to a hydroxyl group.
Substitution: The carboxylic acid group can participate in esterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Esterification reactions typically use alcohols and acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 5-nitro-4-hydroxy-1H-pyrrole-2-carboxylic acid.
Substitution: Formation of esters such as methyl 5-nitro-4-propanoyl-1H-pyrrole-2-carboxylate.
Aplicaciones Científicas De Investigación
5-nitro-4-propanoyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-nitro-4-propanoyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propanoyl and carboxylic acid groups contribute to the compound’s overall reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-nitro-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the propanoyl group.
5-nitro-2-carboxylic acid pyrrole: Similar structure but lacks the propanoyl group.
Uniqueness
5-nitro-4-propanoyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the propanoyl group, which enhances its reactivity and potential applications compared to similar compounds. This structural feature allows for more diverse chemical reactions and interactions with biological targets.
Propiedades
Fórmula molecular |
C8H8N2O5 |
|---|---|
Peso molecular |
212.16 g/mol |
Nombre IUPAC |
5-nitro-4-propanoyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O5/c1-2-6(11)4-3-5(8(12)13)9-7(4)10(14)15/h3,9H,2H2,1H3,(H,12,13) |
Clave InChI |
BCRKIVCGXCZUHY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(NC(=C1)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Azetidin-3-yloxy)propanoyl]urea](/img/structure/B13071268.png)
![(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13071271.png)
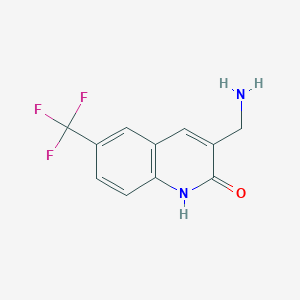
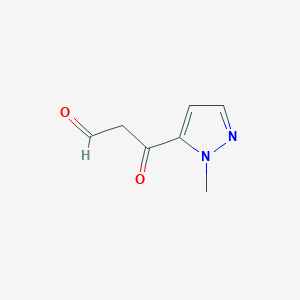
![tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13071295.png)
![(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13071299.png)

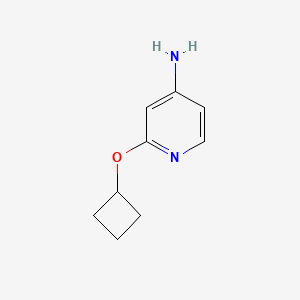
![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)
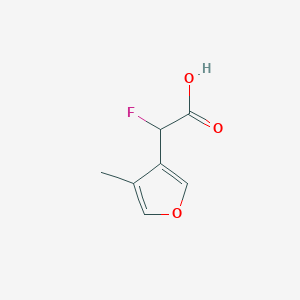
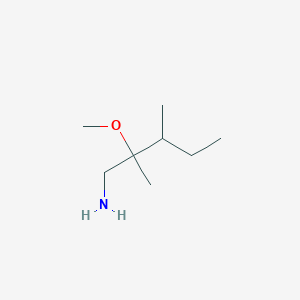
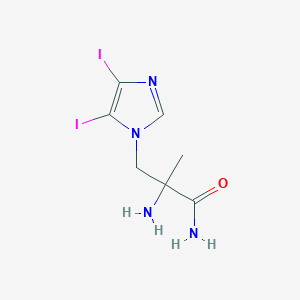
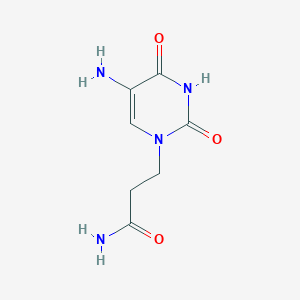
![1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13071351.png)
